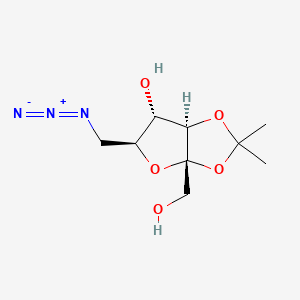

![molecular formula C₂₀H₂₄N₂O₃ B1140781 (R)-[(2S,5R)-5-乙烯基-1-氧化-1-氮杂双环[2.2.2]辛烷-2-基]-(6-甲氧基喹啉-4-基)甲醇 CAS No. 109906-48-1](/img/structure/B1140781.png)

(R)-[(2S,5R)-5-乙烯基-1-氧化-1-氮杂双环[2.2.2]辛烷-2-基]-(6-甲氧基喹啉-4-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

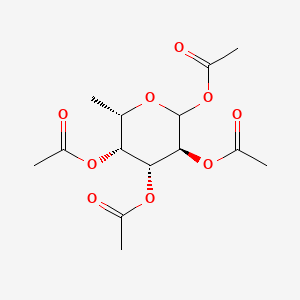

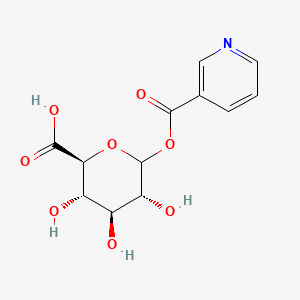

The compound “®-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol” is a cinchona alkaloid . It is also known as “®-Quinolin-4-yl ((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol dihydrochloride” in English .

Synthesis Analysis

The synthesis of a similar compound, “®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol”, has been reported . The compound was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction .科学研究应用

Application in Medicinal Chemistry

Quinine N-Oxide has been used in the development of drugs against infectious diseases and cancer . It has been used since the middle of the last century as food additives to improve animal growth . However, their use as antibacterial agents led to an interest in investigating their mechanism of action, discovering that this heterocycle can cause DNA damage .

Application in Antimalarial Treatment

Quinine has long been used as an antimalarial drug . The amine group at N-1 quinuclidine ring of quinine could be oxidized to quinine-N-oxide which could decrease basicity of the amine in the molecule . Quinine-N-oxide have been previously reported as a product from the biotransformation of quinine in Microsporum gypseum and as a unique metabolite isolated from endophytic fungi, Xylaria sp which hosted in Cinchona plant .

Application in Anti-arrhythmic Treatment

Quinine, which is oxidized at the nitrogen of quinuclidin ring, is also a potential asymmetric catalyst . This metabolite is produced from the biotransformation of quinine in Cinchona pubescens by endophytic fungi, Xylaria sp . It is ineffective in treating malaria but has a prominent anti-arrhythmic effect, which was used to treat arrhythmia in clinical .

Application in Enhancing Drug Toxicity

Due to their activity in enhancing drug toxicity, the one electron reducing enzymes might be used in the design of bioreductive chemotherapeutic agents .

Application in Synthesis of Functionalized Pyridines and Quinolines

Quinine N-Oxide has been used in the synthesis of C2-functionalized pyridines and quinolines . This process involves treating readily available N-oxides with various reagents under appropriate activation conditions . The synthetic methods for introducing functional groups at the C2 position of pyridines and quinolines have been comprehensively documented . This work highlights recent developments in the C2-functionalization of pyridine and quinoline N-oxides and addresses both the mechanisms and regioselectivity of the reactions .

Application in Direct C–H Alkenylation of Quinoline N-Oxides

The direct C–H alkenylation of quinine N-oxides is a suitable method for the formation of novel quinolines . This method allows the incorporation of pharmacologically relevant functional groups into quinolines, which cannot be prepared using conventional methods .

Application in Dyeing Industry

Quinone dyes, which include Quinine N-Oxide, have been used for various applications, such as histological staining, rust prevention on metal surfaces, and increasing the conversion efficiency of solar cells . They have also found use as sensors, pH indicators, pigments, inks and dyes for leather, wood, medicine, food, and textiles . Due to their antioxidant activity, they improve general health conditions .

Application in Energy Storage

Quinones, including Quinine N-Oxide, have been used in the development of bio-based supercapacitors . These supercapacitors have great potential for use in electric vehicles, portable electronics, and for grid frequency modulation . The pseudocapacitance provided by the quinone moieties in lignin and its derivatives has been utilized in these energy storage devices .

属性

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDIZKMXQMCCAA-RMWGNABNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

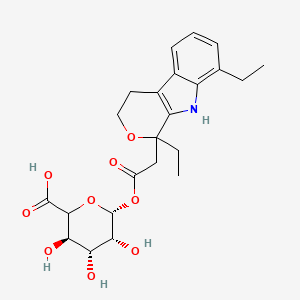

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

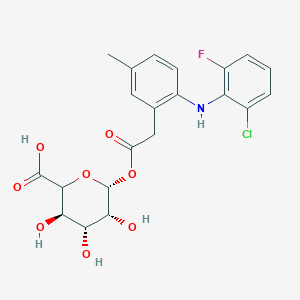

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)